3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine
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Overview
Description
3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine is an organic compound that features both an iodophenyl and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the iodophenyl and pyridinyl precursors.
Coupling Reaction: The iodophenyl precursor is coupled with the pyridinyl precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amine Introduction: The resulting intermediate is then subjected to a reductive amination reaction to introduce the N,N-dimethylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Choosing efficient catalysts for the coupling reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine
- 3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine
Uniqueness
- Iodine Substitution : The presence of the iodine atom in 3-(4-Iodophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine imparts unique electronic and steric properties compared to its bromine or chlorine analogs.
- Reactivity : The iodine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for diverse functionalization.
Properties
CAS No. |
79362-36-0 |
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Molecular Formula |
C16H17IN2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
3-(4-iodophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C16H17IN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
PEHSPOJQDWLUFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)I)C2=CN=CC=C2 |
Origin of Product |
United States |
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